7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often found in medicinal and biologically active compounds. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a 3-methylphenyl group attached at the 7-position.
Preparation Methods
The synthesis of 7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction between enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free, additive-free, and eco-friendly, resulting in the formation of the target compound in a short reaction time with good-to-excellent yields . The reaction typically involves the use of dry toluene as a solvent and is carried out at 140°C .
Chemical Reactions Analysis
7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Scientific Research Applications
7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs targeting various diseases. The compound exhibits activities such as acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors . These activities make it a valuable compound in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it is used in the study of antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of 7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, the compound interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate immune responses and potentially treat autoimmune diseases and cancers.
Comparison with Similar Compounds
7-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds also exhibit diverse biological activities and are used in medicinal chemistry. this compound is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
7-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-3-2-4-10(7-9)11-5-6-13-12-14-8-15-16(11)12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNKCMICSKZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC3=NC=NN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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